1-Benzyl-5-hydroxymethyl-1h-imidazole
Overview
Description
1-Benzyl-5-hydroxymethyl-1h-imidazole is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is solid in form .
Synthesis Analysis
The synthesis of imidazoles, including this compound, has been a subject of research . Various methods have been reported, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCc1cncn1Cc2ccccc2 . The InChI representation is 1S/C11H12N2O/c14-8-11-6-12-9-13 (11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its melting point is 133-134°C , and its boiling point is 402.2±25.0 °C at 760 mmHg . The flash point is 197.0±23.2 °C . The refractive index is 1.592 .Scientific Research Applications
Biotransformation and Environmental Implications
Research into the biotransformation of benzotriazoles, which are structurally similar to 1-Benzyl-5-hydroxymethyl-1H-imidazole, provides insights into the aerobic biological degradation mechanisms in activated sludge. These studies highlight the environmental persistence and transformation of such compounds in conventional wastewater treatment, underscoring their environmental relevance and the broad range of possible reaction pathways including oxidation and hydroxylation (Huntscha et al., 2014).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies reveal the potential of such compounds to serve as effective corrosion inhibitors, with the mechanism involving strong adsorption following the Langmuir model and mixed types of adsorption processes (Prashanth et al., 2021).
Fluorescent Chemosensors
Imidazole-based compounds have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selective sensing capabilities towards CN- ions, resulting in fluorescence quenching and decreased singlet state life time, making them valuable for environmental monitoring and safety applications (Emandi et al., 2018).
Photocatalytic Degradation
Studies on the degradation of benzotriazoles, closely related to this compound, using ultraviolet activating persulfate have explored the mechanisms and efficiency of photocatalytic degradation processes. These findings indicate the potential for developing cost-effective and environmentally friendly methods for the removal of such compounds from wastewater, contributing to the reduction of environmental pollutants (Ye et al., 2018).
Advanced Material Synthesis
Research into the synthesis of novel compounds and materials utilizing imidazole derivatives showcases the application of these molecules in creating advanced materials with specific functionalities, such as in the development of metal-organic frameworks (MOFs) for luminescence sensing or drug delivery systems (Shi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives can interact with various biological targets, such as nitric oxide synthase , and can exhibit cardiotonic activity .
Mode of Action
Imidazole compounds are known to bind to the heme group of ferric cytochrome p450 . The exact interaction of 1-Benzyl-5-hydroxymethyl-1h-imidazole with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazole derivatives are key components in a variety of functional molecules used in everyday applications , suggesting that they may interact with multiple biochemical pathways.
Properties
IUPAC Name |
(3-benzylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZILHANXWXTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378297 | |
Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-50-3 | |
Record name | 1-Benzyl-5-hydroxymethyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-5-hydroxymethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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